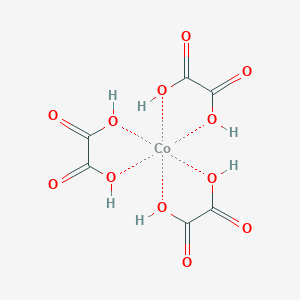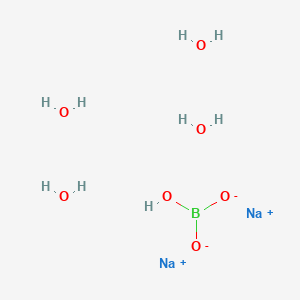
Tripotassium trioxalatocobaltate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tripotassium trioxalatocobaltate, with the chemical formula ( K_3[Co(C_2O_4)_3] ), is a coordination compound consisting of cobalt in the +3 oxidation state, coordinated with three oxalate ligands and three potassium ions. This compound is known for its vibrant green crystalline appearance and is often studied for its interesting photophysical and chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Tripotassium trioxalatocobaltate can be synthesized through the reaction of cobalt(III) chloride with potassium oxalate in an aqueous solution. The reaction typically involves the following steps:
- Dissolve cobalt(III) chloride in water.
- Add potassium oxalate to the solution while stirring.
- Heat the mixture to facilitate the reaction.
- Allow the solution to cool, leading to the crystallization of this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The process may include:
- Using high-purity reagents to ensure the quality of the final product.
- Employing controlled heating and cooling systems to optimize the reaction conditions.
- Utilizing filtration and drying techniques to obtain the crystalline product .
Analyse Chemischer Reaktionen
Types of Reactions: Tripotassium trioxalatocobaltate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized in the presence of strong oxidizing agents.
Reduction: It can be reduced by reducing agents such as sodium borohydride.
Substitution: The oxalate ligands can be substituted by other ligands in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in an aqueous or alcoholic medium.
Substitution: Ligand exchange reactions using ligands like ammonia or ethylenediamine.
Major Products Formed:
Oxidation: Formation of cobalt(III) oxide or other cobalt oxides.
Reduction: Formation of cobalt(II) complexes.
Substitution: Formation of new coordination complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Tripotassium trioxalatocobaltate has several scientific research applications, including:
Chemistry: Used as a model compound to study coordination chemistry and ligand field theory.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in medical imaging and as a therapeutic agent.
Industry: Utilized in the development of advanced materials and catalysts for various industrial processes.
Wirkmechanismus
The mechanism of action of tripotassium trioxalatocobaltate involves its interaction with various molecular targets and pathways. The compound can:
Bind to metal ions: The oxalate ligands can chelate metal ions, affecting their availability and reactivity.
Generate reactive oxygen species: In the presence of light or other stimuli, the compound can produce reactive oxygen species, which can interact with biological molecules.
Modulate enzyme activity: The compound can inhibit or activate enzymes by binding to their active sites or altering their conformation.
Vergleich Mit ähnlichen Verbindungen
Tripotassium trioxalatocobaltate can be compared with other similar compounds, such as:
Tripotassium trioxalatoferrate: Similar in structure but contains iron instead of cobalt.
Tripotassium trioxalatochromate: Contains chromium and exhibits different chemical properties.
Tripotassium trioxalatoferrate: Contains iron and is used in different applications.
Uniqueness:
Photophysical Properties: this compound exhibits unique photophysical properties due to the presence of cobalt, making it useful in studies related to light absorption and emission.
Chemical Reactivity: The compound’s reactivity with various reagents and its ability to form stable complexes with different ligands highlight its versatility in chemical research.
Eigenschaften
IUPAC Name |
cobalt;oxalic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C2H2O4.Co/c3*3-1(4)2(5)6;/h3*(H,3,4)(H,5,6); |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEWYMQRVOOQRPV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.[Co] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6CoO12 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14239-07-7 |
Source


|
| Record name | Tripotassium trioxalatocobaltate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014239077 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC97333 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97333 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![[(2R,3R,4R,5R)-3,4,5-tribenzoyloxyoxan-2-yl]methyl benzoate](/img/structure/B89121.png)
